molecular formula C10H10N2O3 B8572017 2-Cyano-3-(ethoxycarbonylmethoxy)pyridine CAS No. 183428-95-7

2-Cyano-3-(ethoxycarbonylmethoxy)pyridine

Cat. No.: B8572017
CAS No.: 183428-95-7
M. Wt: 206.20 g/mol
InChI Key: LZVVKQIXZGTWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-3-(ethoxycarbonylmethoxy)pyridine is a chemical compound with the molecular formula C10H10N2O3 It is an ester derivative of acetic acid and is characterized by the presence of a cyano group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[(2-cyano-3-pyridinyl)oxy]-, ethyl ester typically involves the esterification of acetic acid with an appropriate alcohol in the presence of a catalyst. One common method is the reaction of 2-cyano-3-pyridinol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(ethoxycarbonylmethoxy)pyridine can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Acetic acid and ethanol.

    Reduction: 2-(2-amino-3-pyridinyl)oxyacetic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3-(ethoxycarbonylmethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, 2-[(2-cyano-3-pyridinyl)oxy]-, ethyl ester involves its interaction with specific molecular targets. The cyano group and ester functionality allow it to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-[(3-cyano-2-pyridinyl)oxy]-, ethyl ester
  • Acetic acid, [ (3-hydroxy-2-pyridinyl)oxy]-, ethyl ester
  • Acetic acid, 2-oxo-2-[[2-(2-pyridinyl)ethyl]amino]-, ethyl ester

Uniqueness

2-Cyano-3-(ethoxycarbonylmethoxy)pyridine is unique due to the specific positioning of the cyano group on the pyridine ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

CAS No.

183428-95-7

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 2-(2-cyanopyridin-3-yl)oxyacetate

InChI

InChI=1S/C10H10N2O3/c1-2-14-10(13)7-15-9-4-3-5-12-8(9)6-11/h3-5H,2,7H2,1H3

InChI Key

LZVVKQIXZGTWCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(N=CC=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(ethoxycarbonylmethoxy)picolinamide (5.1 g, 22.8 mmol) and triethylamine (6.68 ml, 47.9 mmol) in 100 ml of dry methylene chloride is added trifluoroacetic anhydride (6.77 ml, 47.9 mmol), dropwise, at ambient temperature under argon. After stirring for 16 hours, 100 ml of water is added. The organic phase is separated and washed with aqueous sodium hydrogen carbonate to neutral pH. After drying over sodium sulfate and evaporation, the residue is purified via flash chromatography on silica gel using a methylene chloride-ethanolic ammonia gradient (99:1 to 95:5) to give 3.90 g of 2-cyano-3-(ethoxycarbonylmethoxy)pyridine (87%).
Name
3-(ethoxycarbonylmethoxy)picolinamide
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
6.68 mL
Type
reactant
Reaction Step One
Quantity
6.77 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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